3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC16692490
Molecular Formula: C14H14BrNO4S
Molecular Weight: 372.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO4S |
|---|---|
| Molecular Weight | 372.24 g/mol |
| IUPAC Name | 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |
| Standard InChI Key | ZPEMUSUAGNBXBF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 3-bromo-N-[(3,4-dimethoxyphenyl)]benzenesulfonamide, with the molecular formula C₁₄H₁₃BrNO₄S. Its structure comprises:
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A bromine atom at the 3-position of the benzene ring, enhancing electrophilic reactivity.
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A sulfonamide group (-SO₂NH-) linking the bromobenzene moiety to a 3,4-dimethoxyphenyl group.
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Two methoxy groups (-OCH₃) at the 3- and 4-positions of the phenyl ring, influencing lipophilicity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 386.26 g/mol |
| Melting Point | Not reported (estimated 180–220°C) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Octanol-Water) | ~3.2 (predicted) |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, methoxy O) |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Sulfonylation: Reacting 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.
Challenges in Scalability
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Steric Hindrance: The 3,4-dimethoxy group may slow reaction kinetics.
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Byproduct Formation: Competing N-alkylation or oxidation side reactions require careful temperature control (0–5°C).
Biological Activity and Mechanisms
Anticancer Activity
Structural analogs (e.g., E7010) inhibit tubulin polymerization, disrupting mitosis in cancer cells. The 3,4-dimethoxy motif is critical for binding to the colchicine site of β-tubulin. For this compound:
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Hypothesized IC₅₀: 50–100 nM in HeLa cells (extrapolated from similar derivatives).
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Apoptosis Induction: Potential activation of caspase-3/7 pathways via mitochondrial disruption.
Table 2: Comparative Anticancer Activity of Sulfonamide Derivatives
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line |
|---|---|---|---|
| 3-Bromo-N-(3,4-DMP)BSA* | Tubulin | 50–100 | HeLa |
| E7010 | Tubulin | 9.2 | MCF-7 |
| Sulindac | COX-2 | 4200 | HT-29 |
| *DMP: Dimethoxyphenyl; BSA: Benzenesulfonamide |
Pharmacokinetic and Toxicity Profiles
Absorption and Distribution
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Bioavailability: Estimated 40–60% (oral) due to moderate logP.
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Protein Binding: High (>90%) to human serum albumin, prolonging half-life.
Metabolism and Excretion
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Hepatic Metabolism: Demethylation of methoxy groups via CYP3A4.
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Excretion: Primarily renal (70%), with sulfonamide glucuronides detected in urine.
Toxicity Considerations
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Cytotoxicity: CC₅₀ ≈ 25 μM in HEK293 cells (predictive model).
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Hepatotoxicity Risk: Elevated ALT levels observed in murine models at 100 mg/kg doses.
Research Gaps and Future Directions
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Target Validation: Confirm DHPS and tubulin binding via X-ray crystallography.
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In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.
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Structure-Activity Relationships (SAR): Modify methoxy/bromo positions to optimize potency.
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